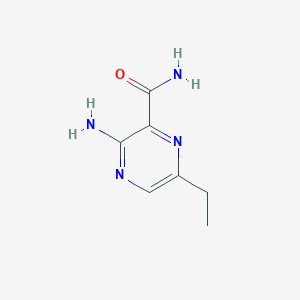

3-Amino-6-ethylpyrazine-2-carboxamide

Description

Properties

Molecular Formula |

C7H10N4O |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

3-amino-6-ethylpyrazine-2-carboxamide |

InChI |

InChI=1S/C7H10N4O/c1-2-4-3-10-6(8)5(11-4)7(9)12/h3H,2H2,1H3,(H2,8,10)(H2,9,12) |

InChI Key |

RQCZUFVUJBOACK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C(C(=N1)C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Pyrazine Ring Formation and Substitution Strategies

Condensation of Dicarbonyl Compounds with Diamines:

The pyrazine core is commonly synthesized by condensing suitable diketones or α-dicarbonyl compounds with diamines under acidic or basic catalysis. This step forms the heterocyclic ring structure essential for further functionalization.Introduction of the Ethyl Group at the 6-Position:

Alkylation reactions are employed to introduce the ethyl substituent on the pyrazine ring. This can be achieved by using ethyl halides or via selective reduction and alkylation of precursor intermediates.

Amino and Carboxamide Group Installation

Amination Reactions:

The amino group at the 3-position is introduced through nucleophilic substitution or reductive amination of halogenated pyrazine intermediates. Aminodehalogenation under microwave-assisted conditions has been reported to efficiently yield 3-amino substituted pyrazine carboxamides.Carboxamide Formation:

The carboxamide group at the 2-position is typically introduced by hydrolysis of nitrile precursors followed by conversion to acyl chlorides and subsequent aminolysis with ammonia or amines.

Example Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrazine ring formation | Condensation of diketones with diamines | Pyrazine core intermediate |

| 2 | Alkylation | Ethyl halide, base | 6-Ethyl substituted pyrazine |

| 3 | Hydrolysis and acyl chloride formation | Hydrolysis (NaOH), SOCl2 or oxalyl chloride | 2-Carboxylic acid to acyl chloride |

| 4 | Aminolysis | Ammonia or amine | 2-Carboxamide formation |

| 5 | Aminodehalogenation or substitution | Microwave-assisted amination | 3-Amino group introduction |

Advanced and Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation has been effectively used to accelerate aminodehalogenation reactions for preparing 3-amino substituted pyrazine carboxamides, improving yields and reducing reaction times. This technique can be adapted for this compound synthesis.

Industrial and Large-Scale Production Considerations

Continuous Flow Reactors:

Industrial synthesis often employs continuous flow reactors to optimize reaction parameters such as temperature, pressure, and reagent mixing, enhancing yield and purity for compounds like this compound.Catalyst Selection and Process Optimization:

Use of robust catalysts and high-throughput screening allows for efficient scale-up, minimizing by-products and maximizing the selectivity of ethyl group introduction and amination steps.

Research Data Summary Table

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-ethylpyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxamide group can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

3-Amino-6-ethylpyrazine-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Amino-6-ethylpyrazine-2-carboxamide involves its interaction with various molecular targets. For instance, it can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . In cancer research, it may inhibit specific signaling pathways, thereby reducing the proliferation of cancer cells . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

3-Amino-5,6-dimethylpyrazine-2-carboxamide

- Structure : Methyl groups at positions 5 and 6 instead of ethyl.

- Impact : Increased steric hindrance due to methyl groups reduces electrophilic substitution reactivity compared to the ethyl derivative. This compound shows moderate antimicrobial activity but lower solubility in polar solvents .

- Synthesis: Prepared via nitration followed by reductive amination, differing from the ethyl derivative’s amino-dehalogenation route .

3-Amino-6-iodopyrazine-2-carboxamide

- Structure : Iodo substituent at position 5.

- Impact : The iodine atom enhances electrophilicity, making this compound more reactive in cross-coupling reactions. However, it poses higher toxicity risks, requiring stringent safety protocols (e.g., respiratory protection during handling) .

- Applications : Used as a precursor in radiopharmaceuticals due to iodine’s isotopic versatility .

3-Amino-N-methylpyrazine-2-carboxamide

- Structure : N-methylation of the carboxamide group.

- Impact : Methylation improves metabolic stability and oral bioavailability. This derivative exhibits enhanced pharmacokinetic profiles in preclinical studies, making it a candidate for CNS-targeting drugs .

Structural and Physicochemical Properties

<sup>a</sup> LogP values estimated using AutoDock Vina scoring parameters .

Q & A

Q. Table 1: Comparison of Synthetic Approaches

| Method | Reagents/Conditions | Yield | Key Step | Reference |

|---|---|---|---|---|

| T3P Coupling | T3P, ethyl pyrazine, amines, RT | ~75%* | Amide bond formation | |

| Bromination | NBS, DMF, 0°C → RT | 41% | Bromine substitution |

*Yield inferred from analogous reactions in .

Basic: Which analytical techniques are essential for characterizing this compound, and how are they applied?

Answer:

Critical techniques include:

- HPLC : Assesses purity (>95%) using a C18 column with a gradient of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile .

- NMR : Confirms structure via characteristic shifts (e.g., ethyl CH3 at δ 2.4 ppm, pyrazine protons at δ 8.1 ppm) .

- Mass Spectrometry : Verifies molecular weight (e.g., m/z 208.1 [M+H]+) and fragmentation patterns .

Q. Table 2: Analytical Parameters

| Technique | Purpose | Critical Parameters | Reference |

|---|---|---|---|

| HPLC | Purity assessment | C18 column, 0.1% TFA gradient | |

| 1H NMR | Structural confirmation | δ 6.2–6.5 ppm (amino protons) |

Advanced: How can researchers address discrepancies in reported biological activities of this compound derivatives?

Answer:

Contradictions in antimicrobial activity often stem from variations in assay conditions (e.g., bacterial strains, MIC protocols). To resolve these:

Standardize assays using CLSI guidelines and include positive controls (e.g., ciprofloxacin for bacterial studies) .

Conduct enzyme inhibition studies (e.g., IC50 determination against DNA gyrase) to link activity to specific targets .

Synthesize derivatives with controlled substituents (e.g., halogen vs. alkyl groups) to isolate structure-activity relationships .

Advanced: What computational approaches optimize the docking of this compound into enzymatic targets?

Answer:

AutoDock Vina is recommended for docking studies due to its speed and accuracy. Key parameters:

Q. Table 3: Docking Parameters

| Parameter | Value/Rationale | Reference |

|---|---|---|

| Scoring Function | AutoDock Vina’s hybrid function | |

| Multithreading | Enabled for computational efficiency |

Advanced: How to troubleshoot low yields in the nitration of pyrazine carboxamide precursors?

Answer:

Low yields arise from poor electrophilic substitution on the pyrazine ring. Mitigation strategies:

Pre-activation : Protonate the ring with H2SO4 to enhance electron deficiency .

Optimize stoichiometry : Use KNO3:H2SO4 in a 1:3 ratio for efficient nitronium ion generation.

Control temperature : Gradual warming (0°C → 25°C) minimizes side reactions .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.